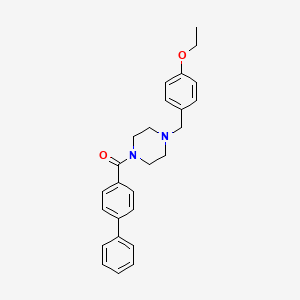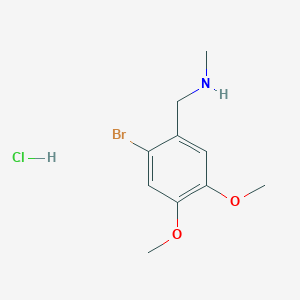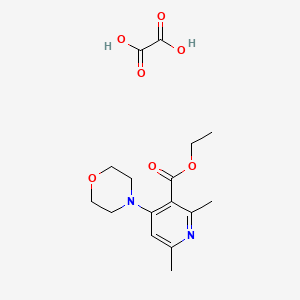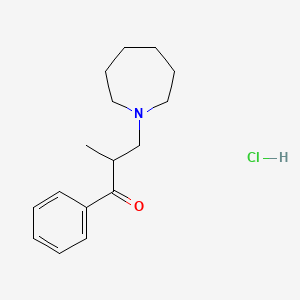
1-(4-biphenylylcarbonyl)-4-(4-ethoxybenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-biphenylylcarbonyl)-4-(4-ethoxybenzyl)piperazine, also known as BCT-100, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. BCT-100 is a piperazine derivative that has been synthesized through a series of chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(4-biphenylylcarbonyl)-4-(4-ethoxybenzyl)piperazine is not yet fully understood. However, studies have shown that it inhibits the activity of certain enzymes and pathways that are involved in tumor growth and inflammation. 1-(4-biphenylylcarbonyl)-4-(4-ethoxybenzyl)piperazine has also been found to modulate the activity of certain neurotransmitters, which could explain its neuroprotective effects.
Biochemical and Physiological Effects:
1-(4-biphenylylcarbonyl)-4-(4-ethoxybenzyl)piperazine has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce oxidative stress. 1-(4-biphenylylcarbonyl)-4-(4-ethoxybenzyl)piperazine has also been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-biphenylylcarbonyl)-4-(4-ethoxybenzyl)piperazine has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities, making it suitable for in vitro and in vivo studies. However, 1-(4-biphenylylcarbonyl)-4-(4-ethoxybenzyl)piperazine has some limitations as well. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, the mechanism of action of 1-(4-biphenylylcarbonyl)-4-(4-ethoxybenzyl)piperazine is not yet fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 1-(4-biphenylylcarbonyl)-4-(4-ethoxybenzyl)piperazine. One potential area of research is the development of 1-(4-biphenylylcarbonyl)-4-(4-ethoxybenzyl)piperazine analogs with improved solubility and potency. Another area of research is the investigation of the mechanism of action of 1-(4-biphenylylcarbonyl)-4-(4-ethoxybenzyl)piperazine, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of 1-(4-biphenylylcarbonyl)-4-(4-ethoxybenzyl)piperazine in humans, as most of the current research has been conducted in animal models.
Conclusion:
In conclusion, 1-(4-biphenylylcarbonyl)-4-(4-ethoxybenzyl)piperazine is a novel compound with potential applications in the field of medicine. It has shown anti-tumor, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of cancer, inflammatory diseases, and neurodegenerative diseases. While there are still many unknowns about the mechanism of action of 1-(4-biphenylylcarbonyl)-4-(4-ethoxybenzyl)piperazine, further research in this area could lead to the development of new therapeutic interventions.
Métodos De Síntesis
The synthesis of 1-(4-biphenylylcarbonyl)-4-(4-ethoxybenzyl)piperazine involves a series of chemical reactions, starting with the reaction of 4-biphenylcarboxylic acid with thionyl chloride to form 4-biphenylcarbonyl chloride. This is then reacted with 4-ethoxybenzylamine to form 4-(4-ethoxybenzyl)benzoyl chloride, which is further reacted with piperazine to form 1-(4-biphenylylcarbonyl)-4-(4-ethoxybenzyl)piperazine. The synthesis of 1-(4-biphenylylcarbonyl)-4-(4-ethoxybenzyl)piperazine is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
1-(4-biphenylylcarbonyl)-4-(4-ethoxybenzyl)piperazine has shown potential in various scientific research applications, particularly in the field of medicine. It has been found to have anti-tumor and anti-inflammatory properties, making it a promising candidate for the treatment of cancer and inflammatory diseases. 1-(4-biphenylylcarbonyl)-4-(4-ethoxybenzyl)piperazine has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]-(4-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O2/c1-2-30-25-14-8-21(9-15-25)20-27-16-18-28(19-17-27)26(29)24-12-10-23(11-13-24)22-6-4-3-5-7-22/h3-15H,2,16-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGQLERTFOTWCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biphenyl-4-yl[4-(4-ethoxybenzyl)piperazin-1-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5126110.png)

![5-bromo-2-[(3-propoxybenzoyl)amino]benzoic acid](/img/structure/B5126125.png)


![N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycine](/img/structure/B5126149.png)
![4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5126155.png)
![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-mesityl-4-methylbenzamide](/img/structure/B5126156.png)

![3-methoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}benzamide](/img/structure/B5126186.png)
![(5-{[({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)amino]methyl}-2-furyl)methanol](/img/structure/B5126192.png)
![2-phenoxy-3-{5-[(2S)-tetrahydro-2-furanyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5126200.png)